Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester
Description
Its structure comprises a diphenylacetic acid core (two phenyl groups attached to a central acetic acid moiety) esterified to an ethyl chain substituted with a cyclohexylpropylamino group.
Properties
CAS No. |
21505-34-0 |
|---|---|
Molecular Formula |
C25H33NO2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[cyclohexyl(propyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C25H33NO2/c1-2-18-26(23-16-10-5-11-17-23)19-20-28-25(27)24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-4,6-9,12-15,23-24H,2,5,10-11,16-20H2,1H3 |
InChI Key |
LNXXYKIYUVESET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Diphenylacetic Acid Derivatives
Diphenylacetic acid derivatives are typically synthesized via:
Chloromethylation of Diphenyl: Diphenyl undergoes chloromethylation to yield predominantly p-chloromethyl-diphenyl intermediates. This reaction is commonly conducted in acetic acid solvent with formaldehyde or trioxane as chloromethylating agents.
Carbonylation and Esterification: The chloromethylated diphenyl compound is then carbonylated in the presence of carbon monoxide and an alcohol (ROH), under catalytic conditions using metal carbonyl complexes such as cobalt hydrocarbonyl (HCo(CO)4) or nickel carbonyl (Ni(CO)4) systems. This step yields diphenylacetic acid esters.
Esterification with 2-(Cyclohexylpropylamino)ethanol
The prepared diphenylacetic acid or its methyl ester is reacted with 2-(cyclohexylpropylamino)ethanol to form the target ester. This reaction typically proceeds via nucleophilic substitution or direct esterification under acidic or catalytic conditions.
-
- Rearrangement of dibenzoyl precursors to diphenyl glycolic acid.
- Conversion to methyl diphenyl glycolate under DBU catalysis and microwave irradiation.
- Reaction with tropanol analogs (structurally related to 2-(cyclohexylpropylamino)ethanol) to form the ester.
- Optional N-formylation and subsequent alcoholysis to refine the product purity and yield.
Purification and Characterization
- Post-reaction mixtures are typically subjected to extraction with organic solvents (chloroalkanes, ethers, arenes).
- Washing with aqueous solutions (e.g., saturated sodium bicarbonate) removes acidic impurities.
- Final purification is often achieved by distillation under reduced pressure.
- Characterization includes IR spectroscopy, NMR, and mass spectrometry to confirm ester formation and purity.
Comparative Data Table of Preparation Parameters
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chloromethylation | Diphenyl, formaldehyde/trioxane, AcOH | Room temp, acetic acid solvent | 85-90 | Produces p-chloromethyl-diphenyl |
| Carbonylation & Esterification | CO, ROH (alcohol), HCo(CO)4 or Ni(CO)4 | 30-60 °C, 0.5-2 atm CO | 80-95 | Metal carbonyl catalysis, neutralizing agents used |
| Rearrangement & Esterification | Dibenzoyl, DBU, microwave, 2-(cyclohexylpropylamino)ethanol | Microwave, mild heating | 75-90 | Microwave accelerates reaction |
| Purification | Organic solvents, aqueous washes | Distillation under vacuum | - | Ensures high purity |
Research Findings and Industrial Relevance
- The method involving microwave-assisted DBU catalysis significantly reduces reaction time and improves yield compared to traditional reflux methods.
- The use of cobalt and nickel carbonyl catalysts in the carbonylation step allows for efficient industrial-scale production of diphenylacetic acid esters, including fluorinated derivatives with pesticidal applications.
- Esterification of olefins with acetic acid under acid catalysis (e.g., sulfuric acid) has been extensively studied for related esters but is less directly applicable to the cyclohexylpropylamino derivative due to its amine functionality, which requires protection or selective reaction conditions.
- The described synthetic routes are adaptable for industrial-scale synthesis due to simplified reaction conditions, improved yields, and manageable purification steps.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(cyclohexylpropylamino)ethanol, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Diphenylacetic Acid Derivatives and Related Esters
Key Differences and Functional Implications:
Core Structure :
- Diphenylacetic acid derivatives (target compound, benzilic acid) exhibit strong aromatic character, influencing UV stability and binding interactions. In contrast, cyclohexaneacetic acid esters (e.g., ) offer conformational flexibility due to their cycloaliphatic core .
- Phosphate esters (e.g., ) differ fundamentally in their phosphorus-based backbone, enhancing flame retardancy but reducing hydrolytic stability compared to acetate esters .
This contrasts with phenoxyethyl () or 2-ethylhexyl () groups, which prioritize hydrophobicity . Hydroxyl-containing analogs (e.g., benzilic acid) are prone to oxidation or esterification reactions, unlike the stable aminoethyl ester .
Applications: Diphenyl phosphate esters are widely used as plasticizers and flame retardants in polymers, whereas diphenylacetic acid esters may find niche roles in drug delivery or agrochemicals due to their tunable lipophilicity . Amino-substituted esters (e.g., ) are explored in medicinal chemistry for targeted enzyme inhibition, leveraging their amine functionality .
Research Findings and Data
Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogues)
| Property | Target Compound | Diphenylglycolic Acid | Cyclohexaneacetic Acid, 2-Phenoxyethyl Ester | Phosphoric Acid, Diphenyl 2-Ethylhexyl Ester |
|---|---|---|---|---|
| Molecular Weight | ~400 (estimated) | 228.24 | ~250 (estimated) | 362.40 |
| LogP | High (3.5–4.5) | 2.1 | Moderate (2.5–3.0) | 5.2 |
| Solubility | Low in water; soluble in organic solvents | Low in water; soluble in ethanol | Low in water; soluble in DMSO | Insoluble in water; soluble in hydrocarbons |
| Stability | Hydrolytically stable | Prone to oxidation | Stable under neutral conditions | Sensitive to hydrolysis |
Notable Observations:
- The target compound’s amino group may enable salt formation, improving aqueous solubility in acidic environments, unlike purely hydrophobic analogs .
- Phosphate esters exhibit superior flame-retardant efficiency but face regulatory restrictions due to environmental persistence .
Biological Activity
Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester, also known as diphenylacetic acid 2-[(3-cyclohexylpropyl)amino]ethyl ester, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula: C25H33NO2
- Molar Mass: 379.54 g/mol
- CAS Number: 21505-34-0
| Property | Value |
|---|---|
| Molecular Formula | C25H33NO2 |
| Molar Mass | 379.54 g/mol |
| CAS Number | 21505-34-0 |
The compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is crucial in converting arachidonic acid into prostaglandins, which mediate inflammation. Inhibiting this enzyme can lead to reduced inflammation and pain relief.
Research Findings
Recent studies have demonstrated that compounds similar to this compound exhibit potent COX-2 inhibitory activity. For instance, certain derivatives showed IC50 values ranging from 0.06 μM to 0.09 μM, indicating strong pharmacological potential for treating inflammatory conditions .
Case Study: Anti-inflammatory Efficacy
In a study evaluating various phenoxyacetic acid derivatives, compounds with structural similarities to this compound were tested for their anti-inflammatory effects using a paw edema model in rodents. The results indicated significant reductions in paw thickness and weight, showcasing the compound's potential as an effective anti-inflammatory agent .
Table 2: In Vivo Efficacy Data
| Compound | IC50 (μM) | Paw Thickness Reduction (%) | Paw Weight Reduction (%) |
|---|---|---|---|
| Compound A | 0.06 | 63.35 | 68.26 |
| Compound B | 0.09 | 46.51 | 64.84 |
Toxicological Profile
Safety assessments are critical in evaluating the therapeutic potential of new compounds. The same studies monitored renal and liver function by measuring AST, ALT, creatinine, and urea levels in treated animals. The results indicated no significant toxicity at effective doses, suggesting a favorable safety profile for further development .
Q & A
Q. What are the critical steps in synthesizing acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester, and how can purity be ensured?
Synthesis typically involves esterification between diphenylacetic acid and 2-(cyclohexylpropylamino)ethanol under anhydrous conditions. Key considerations include:
- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid .
- Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol ensures purity. Monitor via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
A multi-technique approach is recommended:
- NMR : H and C NMR to confirm ester linkages, cyclohexylpropylamino group integration, and aromatic protons (δ 7.2–7.6 ppm for diphenyl groups) .
- FT-IR : Peaks at ~1740 cm (ester C=O stretch) and 3300 cm (secondary amine N-H) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns .
Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?
The ester’s lipophilic nature (due to diphenyl and cyclohexyl groups) limits aqueous solubility. For in vitro assays:
- Use DMSO as a primary solvent (ensure concentration <0.1% to avoid cytotoxicity).
- For in vivo studies, formulate with surfactants (e.g., Tween 80) or lipid-based carriers .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in scaling up reactions?
Apply Design of Experiments (DoE) to optimize:
- Catalyst screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., ZnCl) for esterification efficiency .
- Temperature control : Higher temperatures (80–100°C) accelerate reaction but may degrade sensitive amine groups; use reflux with inert gas purging .
- Molar ratios : A 1.2:1 molar ratio of alcohol to acid improves conversion .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or conformation .
- Dynamic NMR : Assess rotational barriers in the cyclohexylpropylamino group if splitting patterns are inconsistent .
Q. What mechanistic insights are needed to explain its potential enzyme inhibition or receptor binding?
- Kinetic studies : Measure IC values against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay .
- Molecular docking : Simulate binding modes with AutoDock Vina; validate via mutagenesis (e.g., Ala-scanning of receptor active sites) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
- Long-term stability : Store at 4°C (solid) or -20°C (solution) with desiccants to prevent hydrolysis .
Methodological Guidance for Data Interpretation
Q. How to differentiate regioisomeric byproducts during synthesis?
- 2D NMR (COSY, HSQC) : Identify coupling between the cyclohexylpropylamino group and ester oxygen .
- Isotopic labeling : Use N-labeled amines to trace regioselectivity in reaction pathways .
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/IC .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, steric bulk) with activity trends .
Computational and Modeling Considerations
Q. How can molecular dynamics (MD) simulations enhance understanding of its membrane permeability?
- Lipid bilayer models : Simulate interactions with POPC bilayers (software: GROMACS) to calculate permeability coefficients .
- Free energy perturbation (FEP) : Predict modifications to improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
